3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

描述

Systematic IUPAC Nomenclature and Structural Representation

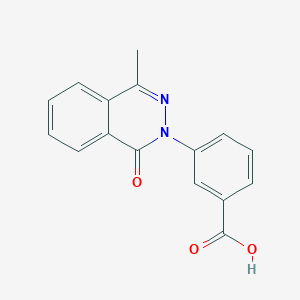

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature follows the standard IUPAC conventions for complex heterocyclic systems, incorporating both the phthalazinone core structure and the substituted benzoic acid functionality.

The structural representation of this compound features a bicyclic phthalazinone system with a methyl substituent at the 4-position and an oxo group at the 1-position. The benzoic acid moiety is attached through the nitrogen atom at the 2-position of the phthalazine ring system, specifically connecting to the meta position (3-position) of the benzoic acid ring.

The molecular structure can be accurately represented through the SMILES (Simplified Molecular Input Line Entry System) notation, which provides a standardized method for describing chemical structures. Multiple sources provide consistent SMILES representations: CC1=NN(C2=CC=CC(=C2)C(=O)O)C(=O)C3=CC=CC=C13. This notation effectively captures the connectivity and bonding patterns within the molecule, including the aromatic rings, carbonyl groups, and nitrogen-containing heterocycle.

Alternative Chemical Designations and Registry Identifiers

The compound is registered under multiple chemical databases and nomenclature systems, providing comprehensive identification across various scientific and commercial platforms. The primary Chemical Abstracts Service registry number for this compound is 296790-56-2, which serves as the definitive identifier within the Chemical Abstracts Service database.

Additional nomenclature variations include the systematic name "Benzoic acid, 3-(4-methyl-1-oxo-2(1H)-phthalazinyl)-" which represents an alternative IUPAC acceptable naming convention. The compound is also catalogued under various database-specific identifiers, including the MDL number MFCD00577826 and specific catalog numbers such as CS-0335983 within commercial chemical supply databases.

Alternative chemical designations documented in scientific literature include several synonymous forms that maintain the core structural description while varying in presentation format. These include "this compound(SALTDATA: FREE)" which specifically indicates the free acid form without associated salt formations.

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 296790-56-2 |

| MDL Number | MFCD00577826 |

| SMILES Notation | CC1=NN(C2=CC=CC(=C2)C(=O)O)C(=O)C3=CC=CC=C13 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₆H₁₂N₂O₃, indicating a composition of sixteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This formula represents the complete elemental composition of the compound in its neutral, non-ionized state.

The molecular weight is consistently reported across multiple sources as 280.28 grams per mole. This molecular weight value is calculated based on the standard atomic masses of the constituent elements and provides essential information for stoichiometric calculations and analytical determinations.

The molecular formula analysis reveals significant structural complexity within a relatively compact molecular framework. The presence of two nitrogen atoms indicates the heterocyclic nature of the phthalazine core, while the three oxygen atoms correspond to the carbonyl group within the phthalazinone ring and the carboxyl functionality of the benzoic acid moiety.

Computational analysis of the molecular structure provides additional insights into the three-dimensional arrangement and electronic properties. The compound exhibits a total of four hydrogen bond acceptor sites and one hydrogen bond donor site, characteristics that influence its interaction potential with biological systems and solvents. The aromatic ring count totals three distinct aromatic systems: the phthalazine bicyclic system contributing two aromatic rings and the benzoic acid phenyl ring contributing one additional aromatic system.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₃ |

| Molecular Weight | 280.28 g/mol |

| Carbon Atoms | 16 |

| Hydrogen Atoms | 12 |

| Nitrogen Atoms | 2 |

| Oxygen Atoms | 3 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Aromatic Rings | 3 |

| Rotatable Bonds | 2 |

The rotatable bond analysis indicates two freely rotatable bonds within the molecular structure, suggesting moderate conformational flexibility that may influence the compound's behavior in solution and its potential interactions with target molecules. This structural analysis provides fundamental data essential for understanding the compound's chemical behavior and potential applications in various research contexts.

属性

IUPAC Name |

3-(4-methyl-1-oxophthalazin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10-13-7-2-3-8-14(13)15(19)18(17-10)12-6-4-5-11(9-12)16(20)21/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOHRRADPCYDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350645 | |

| Record name | 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296790-56-2 | |

| Record name | 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid typically involves the following steps:

Formation of Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

Introduction of Methyl Group: The methyl group is introduced at the 4-position of the phthalazinone ring through alkylation reactions using methylating agents such as methyl iodide.

Attachment of Benzoic Acid Group: The final step involves the coupling of the phthalazinone derivative with a benzoic acid derivative. This can be accomplished through esterification or amidation reactions under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phthalazinone moiety to phthalazine or other reduced forms.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phthalazine derivatives.

科学研究应用

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical field, particularly in the development of anti-inflammatory and antimicrobial agents. Its structural characteristics allow it to interact with biological targets effectively.

- Anti-inflammatory Activity : Research indicates that derivatives of phthalazine compounds exhibit anti-inflammatory properties. For instance, studies have linked similar compounds to the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response . This suggests that 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid may also possess similar properties.

- Antitumor Potential : Some phthalazine derivatives have been reported to demonstrate antitumor activities. Their ability to inhibit cell proliferation in various cancer cell lines highlights their potential as therapeutic agents . Further exploration into the specific mechanisms of action for this compound could reveal new pathways for cancer treatment.

Antimicrobial Applications

Antimicrobial activity is another significant area where this compound could be beneficial.

- Antibacterial and Antifungal Properties : In studies involving synthesized phthalazine derivatives, moderate to strong antimicrobial activities were observed against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans . The structure-activity relationship analysis suggested that modifications in the phthalazine ring can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Phthalazine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL | |

| Candida albicans | Z µg/mL | |

| Other Phthalazine Derivatives | Various (as controls) | Comparative MIC values |

Synthetic Utility

The synthesis of this compound can be achieved through various chemical reactions, making it a versatile intermediate in organic chemistry.

- Synthesis Routes : The compound can be synthesized via condensation reactions involving phthalic anhydride derivatives and hydrazine derivatives . This method not only provides a pathway to obtain the desired compound but also allows for further functionalization to create derivatives with enhanced properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study conducted on synthesized phthalazine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may serve as a lead compound for developing new antibiotics .

- Another research effort focused on the anti-inflammatory effects of phthalazine derivatives, highlighting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). The findings indicated that modifications to the phthalazine structure could yield compounds with improved therapeutic profiles .

作用机制

The mechanism of action of 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

DNA Interaction: Interacting with DNA, potentially affecting gene expression and cellular functions.

相似化合物的比较

Structural Analogues of Phthalazine-Benzoic Acid Derivatives

The following table compares 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid with structurally related compounds:

Key Observations:

Substituent Position : The placement of the benzoic acid group (positions 3 vs. 4) significantly impacts molecular interactions. For example, 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid may exhibit different hydrogen-bonding patterns compared to the target compound .

Functional Group Replacements : Replacing the carboxylic acid with an ester (e.g., 389126-76-5) reduces polarity, which could enhance membrane permeability but diminish ionic interactions .

生物活性

3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological mechanisms, and empirical findings from various studies.

Chemical Structure and Synthesis

The compound features a phthalazinone moiety linked to a benzoic acid group. Its synthesis typically involves multi-step organic reactions, including the cyclization of hydrazine derivatives with phthalic anhydride, followed by alkylation to introduce the methyl group at the 4-position.

Synthetic Route Overview

- Formation of Phthalazinone Core : Cyclization of hydrazine with phthalic anhydride.

- Methyl Group Introduction : Alkylation using methyl iodide or dimethyl sulfate.

- Final Product Isolation : Purification through recrystallization or chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular metabolism.

- Receptor Binding : It can bind to specific receptors on cell surfaces, modulating signaling pathways.

- DNA Interaction : Potential interaction with DNA could alter gene expression and influence cellular functions, particularly in cancer cells.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. The agar diffusion assay has been employed to evaluate its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Profile

| Microorganism | Activity Level (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate (15 mm) | |

| Escherichia coli | Strong (20 mm) | |

| Candida albicans | Moderate (12 mm) | |

| Aspergillus flavus | Weak (8 mm) |

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HCT-8 and HT-29. The mechanism involves cell cycle arrest and modulation of drug metabolism gene expression.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT-8 | 25 | Apoptosis induction | |

| HT-29 | 30 | Cell cycle arrest |

Case Studies

A notable study evaluated the efficacy of this compound in combination with other therapeutic agents. The results indicated enhanced cytotoxicity when used alongside conventional chemotherapeutics, suggesting a potential role in combination therapy for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the phthalazinone core and benzoic acid moiety can significantly influence biological activity. For instance, substituents at specific positions on the aromatic rings can enhance binding affinity and selectivity towards biological targets.

常见问题

Basic Research Questions

Q. How can the synthesis of 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid be optimized for higher yield?

- Methodological Answer : Optimize reaction conditions using reflux in a mixed solvent system (e.g., water/ethanol, pH 5.0) with extended reaction times (e.g., 72 hours) to enhance cyclization. Monitor progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization or column chromatography. Adjust stoichiometric ratios of precursors (e.g., phthalazine derivatives and benzoic acid analogs) to minimize side products .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of -NMR (in DMSO-d) to identify aromatic protons and substituent environments, IR spectroscopy for functional group analysis (e.g., carbonyl stretches at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with synthesized analogs (e.g., phthalazinone derivatives) to confirm regiochemistry .

Q. How should researchers assess the purity of this compound before biological testing?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify purity. Validate homogeneity using melting point analysis (e.g., sharp range within 217–220°C, as seen in structurally similar benzoic acid derivatives) and elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct systematic stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) to identify decomposition pathways (e.g., decarboxylation under basic conditions). Validate bioactivity results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and ensure batch-to-batch consistency via NMR and HPLC .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like cyclooxygenase or kinases. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Compare results with experimental data (e.g., IC values from enzyme assays) .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to determine inhibition type (competitive/non-competitive). Pair with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Validate with site-directed mutagenesis of putative target residues .

Q. How can the compound’s stability in physiological conditions be evaluated for drug development?

- Methodological Answer : Simulate physiological environments (e.g., PBS buffer at pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours. Identify metabolites using fragmentation patterns. Compare stability with structurally stabilized analogs (e.g., methyl-substituted phthalazinones) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。